Boc-D-Pen(Npys)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

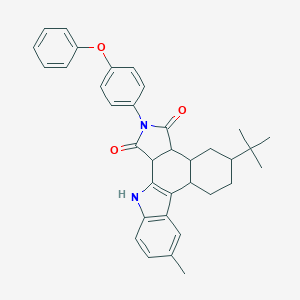

Boc-D-Pen(Npys)-OH, also known as Boc-S-(3-nitro-2-pyridinesulfenyl)-D-penicillamine, is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of penicillamine, a compound known for its chelating properties. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis to protect amines from unwanted reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Pen(Npys)-OH typically involves the protection of the amino group of D-penicillamine with a Boc group, followed by the introduction of the 3-nitro-2-pyridinesulfenyl group. The reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure the efficient production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.

化学反应分析

Oxidation Reactions

The Npys (3-nitro-2-pyridinesulfenyl) group enables controlled oxidation to form disulfide bonds, essential for stabilizing peptide structures.

Example :

Air oxidation of Boc-D-Pen(Npys)-OH-containing peptides in 0.05 M ammonium acetate (pH 7.5–8) yields stable disulfide bonds, monitored via HPLC .

Reduction Reactions

The Npys group is selectively cleaved under reducing conditions to regenerate free thiols.

Research Insight :

Reduction with TCEP in aqueous buffers (pH 6–7) achieves >95% thiol recovery, critical for site-specific conjugation .

Substitution Reactions

The electrophilic Npys group undergoes nucleophilic substitution, enabling diverse functionalization.

Case Study :

this compound reacted with Fmoc-Cys(Mmt)-OH on MBHA resin yielded heterodimeric disulfides after Mmt removal with 1% TFA .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions without affecting the Npys moiety.

| Reagents | Conditions | Compatibility |

|---|---|---|

| Trifluoroacetic acid (TFA) | 50% TFA in DCM, 30 min | Stable disulfide bonds retained |

| Aqueous H₃PO₄ | 85% H₃PO₄, 25°C, 2h | Selective Boc removal in multi-protected systems |

Key Finding :

Phosphoric acid deprotection preserves acid-labile groups (e.g., Cbz carbamates) .

Mechanistic Insights

科学研究应用

Scientific Research Applications

Boc-D-Pen(Npys)-OH is widely utilized across various domains:

Chemistry

- Peptide Synthesis: Serves as a building block for synthesizing complex peptides and proteins, enabling the introduction of specific functionalities through the Npys group.

Biology

- Protein Folding Studies: Used to investigate protein folding mechanisms and the formation of disulfide bonds, which are essential for the structural integrity of proteins.

Medicine

- Drug Development: Plays a role in developing peptide-based therapeutics, particularly in creating analogs of biologically active peptides that exhibit improved potency and selectivity. For instance, analogs of enkephalins have been synthesized using this compound to enhance their therapeutic efficacy .

Case Study 1: Disulfide Bond Formation

In a study focusing on cell-penetrating peptides, this compound was utilized to create disulfide-linked peptides that demonstrated enhanced cellular uptake compared to their unmodified counterparts. This underscores its utility in developing peptide-based delivery systems for therapeutic agents .

Case Study 2: Peptide-Based Therapeutics

Research into the development of oxytocin analogs highlighted the importance of disulfide linkages formed using this compound. These modifications were essential for maintaining biological activity, illustrating the compound's critical role in drug design .

作用机制

The mechanism of action of Boc-D-Pen(Npys)-OH involves the protection and deprotection of amino groups in peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted reactions. The 3-nitro-2-pyridinesulfenyl group facilitates the formation of disulfide bonds, which are crucial for the structural integrity of peptides and proteins. The compound interacts with molecular targets such as thiol groups in cysteine residues, promoting the formation of stable disulfide bonds.

相似化合物的比较

Similar Compounds

Boc-S-4-methylbenzyl-D-penicillamine: Another derivative of penicillamine used in peptide synthesis.

Boc-D-Pen(PMEBZL)-PAM Resin: A resin-bound form of the compound used in solid-phase peptide synthesis.

Uniqueness

Boc-D-Pen(Npys)-OH is unique due to its specific combination of protecting groups, which provide both stability and reactivity. The 3-nitro-2-pyridinesulfenyl group is particularly useful for facilitating disulfide bond formation, making it a valuable tool in peptide and protein synthesis.

生物活性

Boc-D-Pen(Npys)-OH, a derivative of D-penicillamine, is an important compound in peptide synthesis and drug development. This article explores its biological activity, mechanisms of action, and applications in research, supported by case studies and relevant data.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 3-nitro-2-pyridinesulfenyl (Npys) group on the thiol. Its molecular formula is C18H27NO5S, with a melting point of 108-115°C and a density of 1.168 g/cm³ . The Npys group is particularly noteworthy for its role in facilitating disulfide bond formation, which is critical in the synthesis of biologically active peptides.

The mechanism of action of this compound primarily involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups (Boc and Npys) shield reactive sites during the synthesis process, allowing for selective coupling reactions. Upon deprotection, this compound can participate in forming disulfide bonds, enhancing the stability and functionality of synthesized peptides .

1. Cell Penetration and Uptake

Research has demonstrated that peptides synthesized using this compound exhibit enhanced cellular uptake due to the presence of the Npys group. For instance, studies have shown that disulfide-linked peptides formed from this compound can penetrate cell membranes more effectively than their non-modified counterparts . This property is particularly valuable for drug delivery systems targeting intracellular pathways.

2. Antioxidant Properties

This compound has been investigated for its potential antioxidant activity. The Npys moiety can participate in redox reactions, potentially scavenging free radicals and reducing oxidative stress in cells. This activity suggests that compounds derived from this compound could be beneficial in therapeutic contexts where oxidative damage is a concern .

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). It allows for the creation of cyclic peptides and complex structures that are crucial for various biological functions. The ability to form stable disulfide bonds enhances the structural integrity of these peptides, making them suitable candidates for therapeutic agents .

Drug Development

The compound's ability to facilitate the formation of biologically active peptides positions it as a valuable tool in drug development. Its derivatives have been explored for applications in treating diseases where peptide hormones play a critical role, such as diabetes and hormonal disorders .

Case Study 1: Enhancing Drug Delivery

A study investigated the use of this compound-derived peptides in targeted drug delivery systems. Researchers found that these peptides could effectively deliver therapeutic agents into cancer cells, demonstrating significant increases in uptake compared to traditional delivery methods. Flow cytometry results indicated an uptake efficiency increase by up to 50% when using Npys-modified peptides .

Case Study 2: Antioxidant Activity

Another study focused on evaluating the antioxidant properties of this compound. The findings revealed that this compound could significantly reduce oxidative stress markers in cell cultures, suggesting potential applications in preventing cellular damage associated with aging and various diseases .

属性

IUPAC Name |

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O6S2/c1-14(2,3)24-13(21)17-10(12(19)20)15(4,5)26-25-11-9(18(22)23)7-6-8-16-11/h6-8,10H,1-5H3,(H,17,21)(H,19,20)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMFCGVAENSRSY-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。